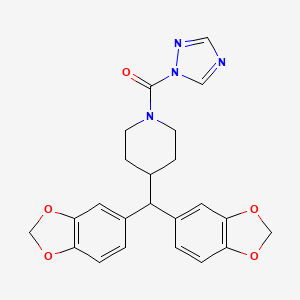

1-Hexyl-3-(naphthalen-1-oyl)indole

Overview

Description

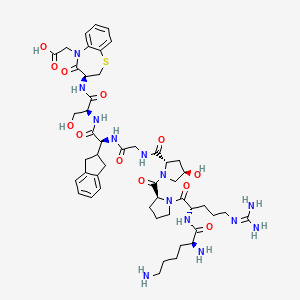

JWH 019 is a synthetic cannabinoid belonging to the naphthoylindole family. It acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This compound is the N-hexyl homolog of the more common synthetic cannabinoid JWH 018. JWH 019 is known for its analgesic properties and has been studied for its potential therapeutic applications .

Mechanism of Action

JWH-019, also known as 1-Hexyl-3-(naphthalen-1-oyl)indole or (1-hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid from the naphthoylindole family . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors.

Target of Action

JWH-019 primarily targets the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . It shows a high affinity for both receptors, with Ki values of 9.8 nM for CB1 and 5.6 nM for CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

JWH-019 acts as a cannabinoid agonist at both the CB1 and CB2 receptors . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, JWH-019 mimics the action of endocannabinoids, the body’s natural cannabinoids, by binding to the cannabinoid receptors and activating them .

Biochemical Pathways

The activation of CB1 and CB2 receptors by JWH-019 influences several biochemical pathways. It is known that the activation of these receptors can influence the release of various neurotransmitters in the brain, affecting processes such as pain sensation, mood, and memory .

Pharmacokinetics

It has been found that jwh-019 is metabolized to 6-oh jwh-019 in human liver microsomes (hlms), with the km and vmax values of 315 µM and 4320 pmol/min/mg . The cytochrome P450 enzyme CYP1A2 is the primary contributor to this metabolic reaction .

Result of Action

The activation of CB1 and CB2 receptors by JWH-019 leads to various molecular and cellular effects. For instance, it has been found to elevate levels of endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . Moreover, it has been associated with a reduction in the levels of brain-derived neurotrophic factor (BDNF), which modulates synaptic plasticity and adaptive processes underlying learning and memory .

Biochemical Analysis

Biochemical Properties

JWH-019 shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . It interacts with these receptors, leading to a series of biochemical reactions. The compound is extensively metabolized to 6-OH JWH-019 in human liver microsomes (HLMs) with the KM and Vmax values of 31.5 µM and 432.0 pmol/min/mg . The relative activity factor method estimated that CYP1A2 is the primary contributor to the metabolic reaction in the human liver .

Cellular Effects

The cellular effects of JWH-019 are primarily mediated through its interactions with the CB1 and CB2 receptors . It has been shown to elevate levels of the endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . This increase in endocannabinoid levels could be inhibited by co-administration of a CB receptor antagonist .

Molecular Mechanism

The molecular mechanism of JWH-019 involves its binding to the CB1 and CB2 receptors . This binding leads to a series of downstream effects, including changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

The effects of JWH-019 in animal models vary with different dosages

Metabolic Pathways

JWH-019 is metabolized in the human liver, primarily by the enzyme CYP1A2 . The main oxidative metabolite is 6-OH JWH-019 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 019 typically involves the reaction of 1-naphthoyl chloride with 1-hexylindole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of JWH 019 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

JWH 019 undergoes various chemical reactions, including:

Oxidation: JWH 019 can be oxidized to form hydroxylated metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert JWH 019 to its corresponding alcohols or amines. Sodium borohydride is a typical reducing agent used.

Substitution: Substitution reactions can occur at the indole or naphthoyl moieties. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Hydroxylated derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.

Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding the endocannabinoid system.

Medicine: Investigated for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of new synthetic cannabinoids for research purposes.

Comparison with Similar Compounds

JWH 019 is similar to other synthetic cannabinoids such as JWH 018, JWH 073, and JWH 200. it has unique properties that distinguish it from these compounds:

JWH 018: JWH 019 is slightly less potent than JWH 018 but has a longer side chain, which affects its binding affinity to cannabinoid receptors.

JWH 073: JWH 073 has a butyl side chain, making it several times weaker than JWH 019.

JWH 200: JWH 200 has a different chemical structure and exhibits different pharmacological properties.

Similar Compounds

- JWH 018

- JWH 073

- JWH 200

JWH 019’s unique side chain length and binding properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name |

(1-hexylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALJPGHWDUHUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175118 | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-08-4 | |

| Record name | (1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209414-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73828O4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)

![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)